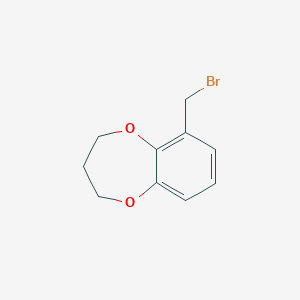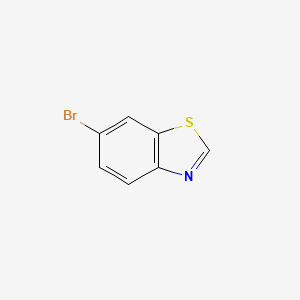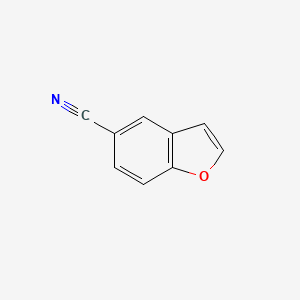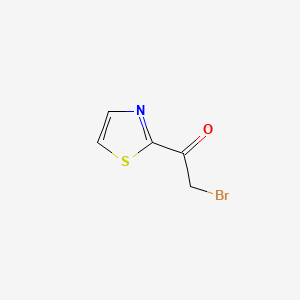
4-Benzhydryl-3-thiosemicarbazide
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary target of 4-Benzhydryl-3-thiosemicarbazide is the enzyme carbonic anhydrase IX . This enzyme plays a crucial role in the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
this compound interacts with carbonic anhydrase IX, inhibiting its activity . Molecular docking studies have been carried out to determine the compound’s interactions with the enzyme’s active sites .
Biochemical Pathways
The inhibition of carbonic anhydrase IX by this compound affects the conversion of carbon dioxide to bicarbonate ions . This can have downstream effects on cellular pH regulation and various biochemical pathways.
Pharmacokinetics
Its molecular weight is 25735 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of carbonic anhydrase IX by this compound can lead to anti-proliferative effects, as demonstrated in studies using cancer cell lines . For example, certain derivatives of thiosemicarbazide exhibited selective cytotoxic activity against U87 and HeLa cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in environmental research, this compound has been studied for its potential role in pollution management and the treatment of wastewater.
Biochemische Analyse
Biochemical Properties
4-Benzhydryl-3-thiosemicarbazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit bacterial type IIA topoisomerases, which are crucial for DNA replication and transcription . This inhibition is achieved through binding interactions with the enzyme’s active sites, leading to the disruption of DNA processes. Additionally, this compound has shown potential as an anticancer agent by inhibiting human carbonic anhydrase IX, an enzyme involved in tumor growth and survival .
Cellular Effects
This compound has been observed to exert cytotoxic effects on various cancer cell lines, including U87 and HeLa cells . It influences cell function by inducing apoptosis, a programmed cell death mechanism, through the activation of caspase-3 and the regulation of Bax and Bcl-2 protein expression . Furthermore, this compound affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism and growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of bacterial type IIA topoisomerases by binding to the enzyme’s active sites, thereby preventing DNA replication and transcription . In cancer cells, this compound inhibits human carbonic anhydrase IX, leading to reduced tumor growth and survival . Additionally, it induces apoptosis through the activation of caspase-3 and the regulation of pro-apoptotic and anti-apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound can maintain its cytotoxic effects on cancer cells for extended periods, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its interactions with enzymes and cofactors. It has been found to inhibit human carbonic anhydrase IX, affecting metabolic flux and metabolite levels in cancer cells . Additionally, the compound’s interactions with bacterial type IIA topoisomerases suggest its involvement in DNA-related metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, enhancing its therapeutic efficacy. The compound’s distribution is influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It has been observed to localize in the cytoplasm and nucleus of cancer cells, where it exerts its cytotoxic effects . The compound’s targeting signals and post-translational modifications play a crucial role in directing it to specific cellular compartments, enhancing its therapeutic potential .
Vorbereitungsmethoden
The synthesis of 4-Benzhydryl-3-thiosemicarbazide typically involves the reaction of benzhydryl chloride with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-Benzhydryl-3-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into different thiosemicarbazide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Benzhydryl-3-thiosemicarbazide has several scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
4-Benzhydryl-3-thiosemicarbazide can be compared to other thiosemicarbazide derivatives and 1,3,4-thiadiazole compounds. Similar compounds include:
Thiosemicarbazide: A simpler derivative with similar biological activities.
1,3,4-Thiadiazole derivatives: These compounds share structural similarities and exhibit a range of biological activities, including antimicrobial and anticancer properties.
What sets this compound apart is its unique benzhydryl group, which may confer distinct biological activities and chemical reactivity compared to other thiosemicarbazide derivatives.
Eigenschaften
IUPAC Name |
1-amino-3-benzhydrylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c15-17-14(18)16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,15H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZRVDYOCCVVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370724 | |
| Record name | 4-Benzhydryl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21198-25-4 | |
| Record name | 4-Benzhydryl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21198-25-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)

![2-[(Benzylamino)methyl]phenol hydrochloride](/img/structure/B1273729.png)




